2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as dioxo, phenylethyl, and pyrrolidinyl enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, phenylethylamine, and pyrrolidine. Key steps in the synthesis may involve:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylethyl group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the pyrrolidinyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the synthesis: Using larger reactors and optimizing reaction parameters such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinazoline core or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 2,4-dioxo-3-(2-phenylethyl)-N-[2-(morpholin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of the pyrrolidinyl group, which may enhance its biological activity and specificity compared to similar compounds. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(24-11-15-26-12-4-5-13-26)18-8-9-19-20(16-18)25-23(30)27(22(19)29)14-10-17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPJAFXNQKLHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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